1-(4-Hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(4-Hydroxy-3-methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (molecular formula: C₂₄H₁₈N₂O₅; average mass: 414.417 g/mol) is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core substituted with a 4-hydroxy-3-methoxyphenyl group at position 1 and a 5-methylpyridin-2-yl group at position 2 . This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, achieving yields of 43–86% depending on substituents . Its structural complexity and substituent diversity make it a candidate for biological activity screening, particularly in drug discovery .
Properties
Molecular Formula |
C24H18N2O5 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H18N2O5/c1-13-6-5-9-19(25-13)26-21(14-10-11-16(27)18(12-14)30-2)20-22(28)15-7-3-4-8-17(15)31-23(20)24(26)29/h3-12,21,27H,1-2H3 |
InChI Key |
KIMSYCCMGJEOOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
Biological Activity
1-(4-Hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in medicinal chemistry. This compound features multiple functional groups that contribute to its biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 351.36 g/mol. The structure includes a chromeno-pyrrole core, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₅O₃ |
| Molecular Weight | 351.36 g/mol |
| Functional Groups | Hydroxy, Methoxy |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It exhibits cytotoxic effects against various cancer cell lines through mechanisms such as the inhibition of cell proliferation and induction of apoptosis. For instance:
- Study 1 : A study demonstrated that the compound inhibited the growth of human epidermatoid carcinoma cell lines with an IC50 value indicating significant potency (IC50 < 10 µM) .
- Study 2 : Another investigation reported that the compound effectively induced apoptosis in breast cancer cells by activating caspase pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. The hydroxyl and methoxy groups in its structure are believed to contribute to its ability to scavenge free radicals and reduce oxidative stress:
- Case Study : In vitro assays showed that treatment with this compound resulted in a reduction of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in stimulated macrophages .
Antioxidant Activity
The antioxidant properties of this compound were evaluated through various assays:
- DPPH Radical Scavenging Assay : The compound demonstrated a significant ability to scavenge DPPH radicals, indicating strong antioxidant activity .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Cell Signaling Pathways : It can influence pathways such as NF-kB and MAPK, which are crucial in regulating inflammation and apoptosis.
- Free Radical Scavenging : The presence of hydroxyl groups allows for effective scavenging of reactive oxygen species (ROS).
Scientific Research Applications
The applications of 1-(4-Hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are not detailed within the provided search results. However, information on the properties, structure, and related compounds is available.
Properties and Identifiers
- Molecular Weight The molecular weight of 1-(4-Hydroxy-3-methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is 414.4 g/mol .
- IUPAC Name The IUPAC name for the compound 1-(4-hydroxy-3-methoxyphenyl)-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione .
- InChI The InChI for this compound is InChI=1S/C24H18N2O5/c1-13-7-10-19(25-12-13)26-21(14-8-9-16(27)18(11-14)30-2)20-22(28)15-5-3-4-6-17(15)31-23(20)24(26)29/h3-12,21,27H,1-2H3 .
- SMILES The SMILES notation is CC1=CN=C(C=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)OC .
- Synonyms Some synonyms for the compound include:
Related Compounds
- 1-[4-(4-hydroxy-3-methoxyphenyl)-2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl]ethanone This is another compound with a similar hydroxymethoxyphenyl group .
- N'-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOHYDRAZIDE Another related compound .
Potential Research Areas
While the specific applications for the target compound are not available in the search results, research involving similar compounds and moieties indicates potential areas of interest:
- GPCR Profiling: Multi-task models are being developed for profiling G protein-coupled receptors (GPCRs) using protein sequences and compound SMILES inputs .
- Antimicrobial Research: Studies involve the use of compounds in mediums like Trypticase Soy Broth to test antimicrobial effects, suggesting a possible research direction .
Comparison with Similar Compounds
Structural Analogs Within the 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione Family
The target compound belongs to a library of 223 analogs synthesized by varying substituents on the aryl aldehyde and primary amine components . Key comparisons include:
Table 1: Substituent Effects on Chromeno-Pyrrole-Dione Derivatives
*Yields extrapolated from library data ; †Specific yields from hydrazine hydrate reactions .
Key Observations:
- Substituent Electronic Effects: Electron-donating groups (e.g., methoxy, hydroxy) on the aryl aldehyde component require longer heating (up to 2 hours) during synthesis, while electron-withdrawing groups (e.g., chloro) shorten reaction times .
- Biological Relevance: The 4-hydroxy-3-methoxyphenyl group in the target compound may enhance hydrogen-bonding interactions in biological systems compared to non-polar substituents like methyl or chloro .
- Pyridine vs.
Comparison with Heterocyclic Analogs Outside the Chromeno-Pyrrole-Dione Class
Table 2: Structural and Functional Comparison with Related Heterocycles
Key Differences:
- Ring Systems: The target compound’s chromeno-pyrrole-dione core enables planar aromaticity, whereas pyrano-pyrrole-diones (e.g., from ) exhibit non-planar conformations due to the pyran ring, affecting π-π stacking interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
